二氢多奈哌齐(非对映异构体的混合物)

描述

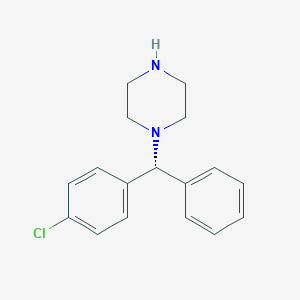

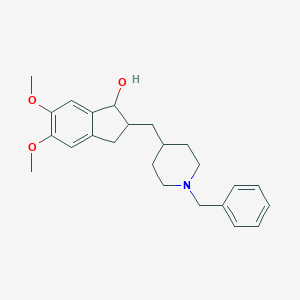

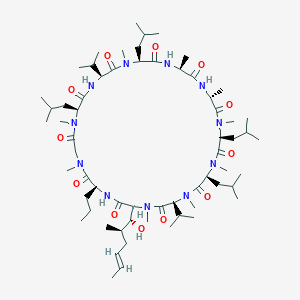

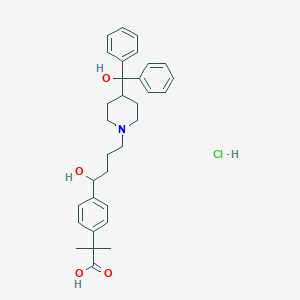

Dihydro Donepezil is a potential metabolite of Donepezil . It acts as an inhibitor of acetylcholinesterase (AChE) . The molecular formula of Dihydro Donepezil is C24H31NO3 .

Synthesis Analysis

The synthesis of Donepezil, which Dihydro Donepezil is a potential metabolite of, has been extensively researched . Various synthetic approaches have been evaluated for their efficiency, cost, toxicity, and scalability . These methods range from traditional hazardous chemicals to eco-friendly strategies .Molecular Structure Analysis

The molecular structure of Dihydro Donepezil consists of a piperidine nucleus, which is part of the larger Donepezil structure . The molecular weight of Dihydro Donepezil is 381.51 .Chemical Reactions Analysis

Donepezil, the parent compound of Dihydro Donepezil, has been the subject of extensive research into its synthesis and structural modifications . These modifications and their impact on biological activities have been explored .Physical And Chemical Properties Analysis

Diastereomers, such as Dihydro Donepezil, have different physical properties . They do not have the same overall shape, fit together in different ways, and experience different intermolecular attractions .科学研究应用

神经保护和阿尔茨海默病

二氢多奈哌齐是一种有效的乙酰胆碱酯酶抑制剂,在神经保护方面显示出巨大的潜力,特别是在阿尔茨海默病方面。研究表明其在保护皮层神经元免受谷氨酸神经毒性和防止凋亡性神经元死亡方面具有疗效,表明其在保护神经元免受各种毒性侵害方面发挥作用(Takada 等人,2003)。进一步的研究表明,多奈哌齐对大鼠原代培养神经元的缺血损伤、谷氨酸兴奋毒性和淀粉样β毒性具有保护作用,表明其在神经退行性疾病中具有更广泛的适用性(Akasofu 等人,2008)。

认知增强

多奈哌齐还被研究了对认知功能的影响。例如,一项研究探讨了其对接受过脑肿瘤放疗患者的认知功能、情绪和生活质量的影响,结果显示各种认知指标均有显着改善(Shaw 等人,2006)。这表明多奈哌齐在增强阿尔茨海默病以外的其他疾病的认知能力方面具有潜力。

与人转铁蛋白的相互作用

一项专注于多奈哌齐与人转铁蛋白相互作用的研究采用了紫外-可见吸收光谱和荧光光谱等技术。研究结果提供了对这种相互作用的分子基础的见解,有助于理解蛋白质和药物结合的活性和机制。这对于阿尔茨海默病等疾病的药物设计和治疗策略具有影响(Shamsi 等人,2020)。

对线粒体功能的影响

研究表明,多奈哌齐减轻了淀粉样β相关的线粒体功能障碍,表明其在预防线粒体损伤(阿尔茨海默病病理学中的一个重要因素)方面发挥作用(Ye 等人,2015)。

小胶质细胞信号传导

一项研究表明,多奈哌齐直接作用于小胶质细胞以抑制其炎性激活,表明其在靶向小胶质细胞信号传导通路方面具有潜力。这一发现指出了多奈哌齐可能发挥神经保护作用的非胆碱能机制(Hwang 等人,2010)。

作用机制

Target of Action

Dihydro Donepezil, also known as “2-[(1-Benzylpiperidin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydro-1H-inden-1-ol”, primarily targets acetylcholinesterase (AChE) . AChE is an enzyme responsible for the hydrolysis of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .

Mode of Action

Dihydro Donepezil acts as a reversible and noncompetitive inhibitor of AChE . This results in enhanced cholinergic function, which is beneficial in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine .

Biochemical Pathways

The primary biochemical pathway affected by Dihydro Donepezil is the cholinergic pathway . By inhibiting AChE, Dihydro Donepezil increases the availability of acetylcholine at the synaptic cleft, enhancing cholinergic transmission . This can help alleviate the cognitive symptoms associated with conditions like Alzheimer’s disease, which are characterized by a loss of cholinergic neurons and a decrease in acetylcholine levels .

Pharmacokinetics

It is metabolized by enzymes such as CYP2D6 and CYP3A4 and has an elimination half-life of approximately 70 to 81 hours, allowing for once-daily administration . These properties likely contribute to the compound’s bioavailability and its ability to exert its effects in the body .

Result of Action

The primary molecular effect of Dihydro Donepezil is the inhibition of AChE , leading to increased levels of acetylcholine in the synaptic cleft . On a cellular level, this results in enhanced cholinergic transmission, which can help improve cognitive function in conditions characterized by a deficiency of acetylcholine, such as Alzheimer’s disease .

Action Environment

The action, efficacy, and stability of Dihydro Donepezil can be influenced by various environmental factors. For instance, genetic factors can affect the pharmacokinetics and pharmacodynamics of the compound, leading to variability in therapeutic response rates . Additionally, the compound’s action may be influenced by factors such as the patient’s age, overall health status, and the presence of other medications.

安全和危害

未来方向

属性

IUPAC Name |

2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydro-1H-inden-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31NO3/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18/h3-7,14-15,17,20,24,26H,8-13,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGTUAFCYSWJIHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(C(CC2=C1)CC3CCN(CC3)CC4=CC=CC=C4)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60442922 | |

| Record name | 2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydro-1H-inden-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dihydro Donepezil | |

CAS RN |

120012-04-6 | |

| Record name | 2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydro-1H-inden-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine dihydrochloride](/img/structure/B192774.png)